Sodium 2-(hydroxymethyl)butanoate
Overview
Description
Sodium 2-(hydroxymethyl)butanoate, also known as Sodium HMB, is a chemical compound with the molecular formula C5H9NaO3 and a molecular weight of 140.11 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-(hydroxymethyl)butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol . This method involves the reaction of an acid chloride with an alcohol under controlled conditions to form the ester, which is then neutralized with a sodium base to yield the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems enable efficient and sustainable synthesis by allowing precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(hydroxymethyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Jones reagent (CrO3 & H2SO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H).
Substitution Reagents: Grignard reagents, alkyl halides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Sodium 2-(hydroxymethyl)butanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential role in metabolic pathways and cellular processes.
Medicine: Explored for its potential therapeutic effects, including muscle preservation and wound healing.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism by which Sodium 2-(hydroxymethyl)butanoate exerts its effects involves several molecular targets and pathways:
Protein Synthesis: The compound stimulates the production of proteins and inhibits their breakdown in muscle tissue.
Metabolic Pathways: It interacts with metabolic pathways to enhance energy production and reduce muscle damage.
Anti-inflammatory Effects: Exhibits anti-inflammatory properties by modulating inflammatory pathways.
Comparison with Similar Compounds
Sodium 2-(hydroxymethyl)butanoate can be compared with other similar compounds, such as:
Sodium Butyrate: Both compounds are sodium salts of carboxylic acids, but Sodium Butyrate is primarily used for its effects on gut health and inflammation.
Sodium 3-hydroxy-3-methylbutanoate: Similar in structure but differs in its specific applications and effects on muscle metabolism.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with various biological pathways and exhibit a range of beneficial effects, particularly in muscle preservation and metabolic regulation .
Properties
IUPAC Name |
sodium;2-(hydroxymethyl)butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3.Na/c1-2-4(3-6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKUIPBJLOSXAS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909327-68-9 | |
Record name | sodium 2-(hydroxymethyl)butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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